molecular formula C18H37N B085491 Oleylamine CAS No. 112-90-3

Oleylamine

Cat. No.: B085491
CAS No.: 112-90-3
M. Wt: 267.5 g/mol
InChI Key: QGLWBTPVKHMVHM-KTKRTIGZSA-N
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Mechanism of Action

Target of Action

Oleylamine, an unsaturated fatty amine related to the fatty acid oleic acid , exhibits affinity to metals through its NH2 functional groups . It primarily targets metal ions and DNA .

Mode of Action

This compound interacts with its targets in several ways. It reacts with carboxylic acid to form its carboxylate salt through an exothermic reaction . This carboxylate salt can further condensate into amides through the loss of one water molecule . In the presence of acetic acid, this compound forms insoluble complexes with DNA .

Biochemical Pathways

It’s known that this compound can change the form of metal precursors and affect the formation kinetics of nanoparticles during synthesis . This suggests that it may influence various biochemical pathways related to metal ion processing and nanoparticle formation.

Pharmacokinetics

It’s known that this compound is insoluble in water , which could impact its bioavailability and distribution in the body.

Result of Action

This compound’s actions result in several molecular and cellular effects. It can act as a solvent for reaction mixtures and as a coordinating agent to stabilize the surface of particles . It can also coordinate with metal ions, changing the form of metal precursors and affecting the formation kinetics of nanoparticles during synthesis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it acts as an electron donor at elevated temperatures . Furthermore, the purity of this compound can impact its effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleylamine can be synthesized through various methods, including the hydrogenation of nitriles and the reduction of fatty acid amides. One common method involves the hydrogenation of oleonitrile in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of nitriles derived from natural sources such as vegetable oils. The process involves the catalytic hydrogenation of oleonitrile, which is obtained from the nitrile group of oleic acid. The reaction conditions include high pressure and temperature, and the use of a suitable catalyst to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions

Oleylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various halogenating agents can be employed for substitution reactions.

    Condensation: Carboxylic acids and acid chlorides are commonly used reagents.

Major Products

    Oxidation: Oxides and other oxygen-containing compounds.

    Reduction: Saturated amines.

    Substitution: Halogenated amines.

    Condensation: Amides.

Scientific Research Applications

Oleylamine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s unique properties, such as its unsaturation and ability to coordinate with metal ions, make it particularly valuable in the synthesis of nanoparticles. Its ability to act as both a surfactant and a reducing agent sets it apart from other similar compounds .

Properties

IUPAC Name

(Z)-octadec-9-en-1-amine
Source PubChem
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InChI

InChI=1S/C18H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-19H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLWBTPVKHMVHM-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCN
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C18H37N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8026933
Record name (Z)-9-Octadecenylamine
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Molecular Weight

267.5 g/mol
Source PubChem
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Physical Description

Liquid, Liquid; mp = 10-20 deg C; [IUCLID] Light yellow pasty liquid with an amine-like odor (mp = 15-30 deg C); [ECHA] Slightly beige paste; [MSDSonline]
Record name 9-Octadecen-1-amine, (9Z)-
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Record name cis-9-Octadecenylamine
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Vapor Pressure

0.0001 [mmHg]
Record name cis-9-Octadecenylamine
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CAS No.

112-90-3, 1838-19-3
Record name Oleylamine
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Record name cis-9-Octadecenylamine
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Record name 9-Octadecenylamine
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Record name (Z)-9-Octadecenylamine
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Record name (Z)-octadec-9-enylamine
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Record name OLEAMINE
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Record name CIS-9-OCTADECENYLAMINE
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Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does oleylamine interact with metal ions in solution during nanoparticle synthesis?

A1: this compound acts as a coordinating solvent, directly interacting with metal ions in solution. For example, during the synthesis of manganese oxide nanocrystals, this compound coordinates with Mn²⁺ ions. [] This coordination can influence the oxidation state of the metal ion and subsequently dictate the type of nanocrystal formed. []

Q2: Can you elaborate on the influence of this compound coordination on the formation of different manganese oxide nanocrystals?

A2: this compound's relatively low electronegativity (compared to oxygen in oleic acid) favors the formation of Mn₃O₄ nanocrystals when it is the primary coordinating ligand. [] This is because the weaker Mn²⁺-oleylamine coordination is kinetically driven and allows for faster oxidation of Mn²⁺. Conversely, the stronger Mn²⁺-oleate coordination, being thermodynamically driven, can prevent the oxidation of Mn²⁺, favoring MnO nanocrystal formation. []

Q3: Does this compound interact with pre-formed nanocrystals?

A3: Yes, this compound can bind to the surface of already formed nanocrystals. For instance, this compound binds to as-synthesized copper nanocrystals, providing steric stabilization to the nanocolloid and preventing aggregation. []

Q4: Can other ligands replace this compound on nanocrystal surfaces?

A4: Yes, ligand exchange is possible. Carboxylic acids, for instance, can replace this compound as the surface-bound ligand on copper nanocrystals. [] This exchange suggests that the binding is dynamic and can be manipulated by introducing competing ligands.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C₁₈H₃₇N and a molecular weight of 267.49 g/mol.

Q6: Are there any impurities commonly found in commercially available this compound?

A6: Yes, commercially available this compound often contains impurities, including a trans isomer. [] These impurities can be identified through spectroscopic techniques such as infrared (IR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy. []

Q7: How does this compound affect the thermal stability of polymer composites?

A7: Incorporating this compound-modified MoS₂ nanosheets into polystyrene (PS) matrices enhances the thermal stability of the resulting composites compared to neat PS. []

Q8: What is the effect of this compound on the mechanical properties of polystyrene?

A8: Adding this compound-modified MoS₂ nanosheets to PS reduces both the glass transition temperature and the elastic modulus of the polymer. []

Q9: Is this compound solely a capping agent, or does it participate in reactions?

A9: this compound can play an active role in chemical reactions, not just acting as a capping agent. For example, in the synthesis of CuInSe₂ nanocrystals, this compound participates in the reaction by chlorinating the hydrocarbon groups of the solvent. []

Q10: Have computational methods been employed to study this compound's interactions?

A10: Yes, Molecular Dynamics Simulations were used to calculate the energy interaction between Ag⁺ cations and this compound molecules. [] These simulations demonstrated that the long alkyl chain of this compound hinders the assembly of nuclei, thereby controlling the size of the synthesized Ag₃PO₄ nanoparticles. []

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